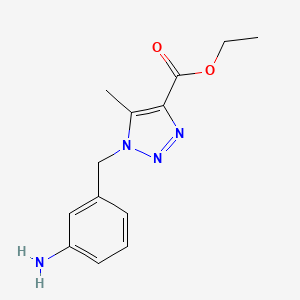

Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[(3-aminophenyl)methyl]-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-5-4-6-11(14)7-10/h4-7H,3,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXXGNAMYYILIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 3-aminobenzyl chloride with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a suitable base, followed by esterification with ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group on the benzyl moiety can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitrobenzyl derivatives.

Reduction: Aminobenzyl derivatives.

Substitution: Substituted triazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit biological activity relevant to various therapeutic areas:

-

Antimicrobial Activity :

- Research indicates that triazole derivatives possess antimicrobial properties. This compound may be effective against certain bacterial strains due to its ability to interfere with microbial cell wall synthesis.

-

Anticancer Properties :

- Some studies have explored the anticancer potential of triazole compounds. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation could make it a candidate for further development in oncology.

-

Neuroprotective Effects :

- Preliminary research suggests that triazole derivatives might offer neuroprotective benefits. This compound could potentially protect neuronal cells from oxidative stress and apoptosis.

Agricultural Science Applications

In the field of agricultural science, this compound may serve as a promising agrochemical:

-

Fungicide Development :

- Given the triazole backbone's known efficacy as a fungicide, this compound may be explored for its ability to control fungal pathogens in crops. Its application could enhance crop yield and quality by mitigating disease impact.

-

Plant Growth Regulation :

- There is potential for this compound to act as a plant growth regulator, influencing processes such as germination and flowering through hormonal modulation.

Materials Science Applications

The unique chemical structure of this compound opens avenues in materials science:

-

Polymer Synthesis :

- The compound can be utilized in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

-

Nanotechnology :

- Its application in nanomaterials could lead to the development of advanced materials for electronics or photonics due to its potential electronic properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the 1-position of the triazole ring critically determines the compound’s properties. Key analogs and their structural differences are summarized below:

Key Observations :

- Substituent Position: Meta-substituted derivatives (e.g., 3-aminobenzyl) exhibit distinct electronic and steric effects compared to para-substituted analogs. For instance, the meta-amino group in the target compound may offer better solubility and hydrogen-bonding capacity than para-nitro or chloro groups .

- Electron Effects: Electron-withdrawing groups (e.g., nitro, chloro) improve corrosion inhibition by enhancing adsorption on metal surfaces, while electron-donating groups (e.g., amino) favor antioxidant activity .

Key Observations :

- Para-substituted aryl azides (e.g., 4-nitrophenyl) generally afford higher yields due to lower steric hindrance compared to bulkier benzyl or heteroaryl groups .

- The target compound’s synthesis may require tailored conditions (e.g., elevated temperatures or catalysts) to accommodate the 3-aminobenzyl group.

Antioxidant Activity

- Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Reduces lipid peroxidation in murine liver by 42% at 50 µM .

- Ethyl 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Exhibits nitric oxide scavenging activity (IC₅₀ = 18 µM) .

- Target Compound: The 3-aminobenzyl group’s electron-donating capability may enhance radical scavenging but requires experimental validation.

Corrosion Inhibition

- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate : Shows 89% inhibition efficiency on aluminium in HCl at 1 mM .

- Ethyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate : 78% efficiency on mild steel in sulfamic acid .

Physicochemical Properties

Key Observations :

- The 3-aminobenzyl group increases molecular weight and lipophilicity compared to simpler methyl or phenyl analogs .

- Lower LogP than nitro-substituted derivatives suggests better aqueous compatibility for biological applications.

Biological Activity

Ethyl 1-(3-aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1086375-79-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆N₄O₂. Its structure includes a triazole ring, which is known for its role in various biological activities. The compound has been characterized as an irritant and is primarily used for research purposes rather than direct pharmaceutical applications .

Antiviral Activity

Research indicates that triazole derivatives, including this compound, exhibit promising antiviral properties. A study highlighted the potential of triazole compounds to inhibit viral enzymes critical for the replication of viruses such as SARS-CoV-2. Molecular docking studies demonstrated strong binding interactions with viral spike proteins, suggesting that these compounds could serve as effective antiviral agents .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been evaluated in various studies. Triazoles are known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have shown that certain triazole derivatives can significantly reduce pro-inflammatory cytokine production and exhibit protective effects in models of inflammation .

In Vitro Studies

A series of in vitro experiments have assessed the biological activity of this compound against different biological targets. For instance:

These findings underscore the compound's potential as a multi-target therapeutic agent.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results indicated favorable interactions with critical residues involved in enzymatic activity:

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| JNK Kinases | -8.8 | Hydrogen bonds with Gln75 and Lys93 . |

| SARS-CoV-2 Spike Protein | -8.9 | Electrostatic interactions with key amino acids . |

These interactions suggest that the compound may effectively inhibit target proteins involved in inflammation and viral replication.

Q & A

Q. What are the established synthetic routes for Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated cyclization of diazoacetates with imines. For example, ethyl diazoacetate reacts with substituted imines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form 1,2,3-triazoles with yields ranging from 70% to 91% under ambient conditions . Optimization of solvent (e.g., DMSO or acetone/petroleum ether mixtures) and reaction time (6–12 hours) is critical for minimizing byproducts.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The triclinic or monoclinic crystal systems (e.g., or ) are common, with unit cell parameters such as , , and . SHELXL is widely used for refinement, employing a riding model for hydrogen atoms and anisotropic displacement parameters for non-H atoms . WinGX or ORTEP can visualize hydrogen-bonding networks (e.g., C–H···O/N interactions) .

Q. What spectroscopic techniques are used to characterize this triazole derivative?

- NMR : - and -NMR confirm substituent positions (e.g., methyl at C5, ethyl ester at C4).

- IR : Peaks at 1700–1720 cm indicate ester carbonyl stretching.

- MS : Molecular ion peaks () align with the molecular weight (e.g., 280–295 Da) .

Advanced Research Questions

Q. How do electronic delocalization and hydrogen bonding influence the stability of the triazole core?

SCXRD data reveal shortened C–N bond lengths (1.28–1.47 Å), indicating significant electron delocalization within the triazole ring . Intermolecular C–H···N/O interactions (2.5–3.2 Å) further stabilize the crystal lattice. Computational studies (DFT) can quantify resonance effects and charge distribution .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

While some studies report antiproliferative activity (e.g., 68–75% growth inhibition in NCI-H522 lung cancer cells), others note reduced efficacy with bulky substituents at C5 . Methodological discrepancies (e.g., assay protocols, cell lines) must be addressed via standardized in vitro/vivo models and dose-response validation .

Q. How does substituent variation at the benzyl group affect corrosion inhibition properties?

Analogues with electron-withdrawing groups (e.g., Cl, NO) on the benzyl ring exhibit enhanced corrosion inhibition for metals in acidic media. Electrochemical impedance spectroscopy (EIS) and weight loss studies show inhibition efficiencies of 70–90% at 10 M concentrations .

Methodological Considerations

Q. What strategies mitigate challenges in resolving crystallographic disorder for this compound?

Q. How can conflicting synthetic yields from different protocols be analyzed?

Perform comparative kinetic studies under controlled conditions (temperature, catalyst loading). For example, CuAAC typically achieves >90% yield but requires strict anhydrous conditions, whereas DBU-mediated cyclization is less sensitive to moisture but yields 70–85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.